Ethyl 4-bromo-7-nitroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC17439359
Molecular Formula: C12H9BrN2O4
Molecular Weight: 325.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9BrN2O4 |
|---|---|
| Molecular Weight | 325.11 g/mol |
| IUPAC Name | ethyl 4-bromo-7-nitroquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C12H9BrN2O4/c1-2-19-12(16)9-6-14-10-5-7(15(17)18)3-4-8(10)11(9)13/h3-6H,2H2,1H3 |
| Standard InChI Key | OQJHPJIFXDNCHI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s quinoline core consists of a bicyclic system with a benzene ring fused to a pyridine ring. Critical substituents include:
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Bromine at position 4, which enhances electrophilic reactivity for cross-coupling reactions .
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Nitro group at position 7, a strong electron-withdrawing group that influences electronic properties and directs further functionalization .
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Ethyl carboxylate at position 3, providing steric bulk and modifying solubility .
The SMILES notation and InChIKey uniquely define its connectivity .
Synonyms and Registry Data
Common synonyms include 4-Bromo-7-nitro-quinoline-3-carboxylic acid ethyl ester and SB72873 . Its CAS Registry Number (1378259-36-9) ensures unambiguous identification in chemical databases .
Synthesis and Reaction Pathways
Bromination Strategies
While direct synthesis data for ethyl 4-bromo-7-nitroquinoline-3-carboxylate is limited, analogous quinoline bromination methods offer insights. For example, a patent describes brominating 7-hydroxyquinoline using -bromosuccinimide (NBS) in glacial acetic acid at 80–100°C . This suggests that bromination at position 4 could be achieved via electrophilic aromatic substitution under similar conditions, with the nitro group introduced beforehand or afterward via nitration .
Functional Group Interconversion
The ethyl ester at position 3 is likely introduced through esterification of a carboxylic acid precursor. For instance, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (PubChem CID: 345422) is synthesized by hydrolyzing a trifluoromethanesulfonate intermediate under alkaline conditions , a strategy potentially adaptable to the nitro-substituted analog.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its nitro and ester groups. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are likely suitable, as evidenced by its use of dichloromethane in triflate formation reactions . The nitro group may confer sensitivity to reducing agents, necessitating inert storage conditions .
Spectroscopic Data
While experimental spectra are unavailable, computational predictions using PubChem data indicate:
Applications and Derivatives
Pharmaceutical Intermediates
Quinoline derivatives are prominent in drug discovery, with bromo and nitro groups serving as handles for Suzuki couplings or nitro reduction to amines. Ethyl 4-chloro-8-methylquinoline-3-carboxylate (CAS: 37041-32-0), a structural analog, demonstrates the utility of halogenated quinolines as kinase inhibitors .
Materials Science
Nitro groups enhance electron-deficient character, making the compound a candidate for organic semiconductors or ligands in catalytic systems.
Comparative Analysis of Quinoline Derivatives
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